N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine
Description
N²,N²,N⁴,N⁴,N⁶,N⁶-Hexabenzyl-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine-2,2,4,4,6,6-hexamine is a phosphorus-nitrogen heterocyclic compound featuring a six-membered triazatriphosphinine core substituted with six benzyl groups. Its λ⁵-phosphorus centers adopt a trigonal bipyramidal geometry, enabling unique electronic and steric properties. The benzyl substituents enhance solubility in organic solvents and influence reactivity, making it a candidate for catalytic and supramolecular applications. However, analogous compounds (e.g., triazine derivatives) have been investigated for their bioactivity and synthetic utility .
Properties
Molecular Formula |
C42H48N9P3 |
|---|---|
Molecular Weight |
771.8 g/mol |
IUPAC Name |
2-N,2-N',4-N,4-N',6-N,6-N'-hexabenzyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine |
InChI |
InChI=1S/C42H48N9P3/c1-7-19-37(20-8-1)31-43-52(44-32-38-21-9-2-10-22-38)49-53(45-33-39-23-11-3-12-24-39,46-34-40-25-13-4-14-26-40)51-54(50-52,47-35-41-27-15-5-16-28-41)48-36-42-29-17-6-18-30-42/h1-30,43-48H,31-36H2 |
InChI Key |
PQIPDHTUQXNJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNP2(=NP(=NP(=N2)(NCC3=CC=CC=C3)NCC4=CC=CC=C4)(NCC5=CC=CC=C5)NCC6=CC=CC=C6)NCC7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of triazatriphosphinine with benzyl halides under controlled conditions. The reaction conditions often require the use of solvents such as chlorobenzene and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Medicinal Chemistry: This compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine involves its interaction with specific molecular targets. The benzyl groups play a crucial role in stabilizing the compound and facilitating its binding to target molecules. The triazatriphosphinine core is responsible for the compound’s reactivity and ability to participate in various chemical reactions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula; exact data unavailable in evidence.
Key Observations:
Substituent Effects : The target compound’s hexabenzyl configuration distinguishes it from simpler triazine derivatives (e.g., trifluoroethoxy-substituted triazines in ). Benzyl groups likely increase steric hindrance, reducing nucleophilic reactivity compared to smaller substituents.
Phosphorus vs. Carbon Cores : Unlike triazines (C₃N₃ cores), the triazatriphosphinine core (P₃N₃) introduces hypervalent phosphorus centers, enabling unique coordination behavior with transition metals .
Limitations in Comparative Analysis
- Data Gaps : Direct comparisons are hindered by the absence of experimental data (e.g., NMR, bioassays) for the target compound in the evidence.
- Biological Activity : While lankacidin C (a redox-cofactor compound from Pseudomonas ) shows antitumor activity, its structural dissimilarity to the target compound precludes meaningful comparison.
Biological Activity
The compound N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine is a complex organic molecule with potential biological activities. This article aims to explore its biological properties based on existing literature and research findings.
Chemical Structure and Properties
The compound features a unique triazatriphosphinine backbone with multiple benzyl groups. Its structural complexity may contribute to its biological activity. The molecular formula indicates significant nitrogen and phosphorus content, which are often associated with biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₉N₇P₃ |
| Molecular Weight | 607.69 g/mol |
| Functional Groups | Benzyl (C₆H₅), Triazatriphosphinine |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that similar compounds within the triazatriphosphinine class exhibit notable antimicrobial properties. For instance, hexamethylenetetramine (a related compound) has demonstrated effectiveness against various bacterial strains due to its hydrolysis to ammonia and formaldehyde, which possess intrinsic antibacterial properties .
Case Study: Antibacterial Efficacy
A study on hexamethylenetetramine complexes revealed that coordination with metal ions significantly enhances antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The cobalt complexes derived from hexamethylenetetramine showed superior activity compared to standard antibiotics like gentamicin .
Cytotoxicity and Safety Profile
While many nitrogen-containing compounds demonstrate biological activity, their safety profiles are crucial for therapeutic applications. Hexamethylenetetramine has shown low genetic risk in animal studies despite producing positive results in the Ames test . This suggests that while the compound may exhibit biological activity, it does not necessarily correlate with high toxicity.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Cytotoxicity | Low genetic risk | |
| Antifungal | Potential activity noted |
The mechanism by which N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine exerts its biological effects is likely multifaceted. Similar compounds have been shown to disrupt microbial cell walls or interfere with metabolic pathways. The presence of multiple benzyl groups may enhance lipophilicity, facilitating cellular uptake.
Research Findings
Recent studies have focused on the synthesis and characterization of triazatriphosphinine derivatives. These studies often employ techniques such as NMR spectroscopy and mass spectrometry to elucidate structural properties and confirm biological efficacy through various assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
